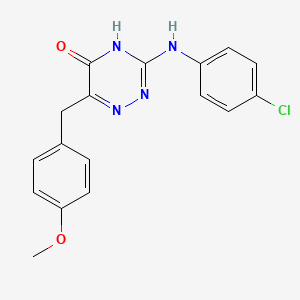
3-((4-chlorophenyl)amino)-6-(4-methoxybenzyl)-1,2,4-triazin-5(4H)-one
Vue d'ensemble
Description
3-((4-chlorophenyl)amino)-6-(4-methoxybenzyl)-1,2,4-triazin-5(4H)-one, also known as CTM, is a chemical compound that has been extensively studied for its potential applications in the fields of medicine and agriculture. This compound belongs to the family of triazine derivatives, which are known for their diverse biological activities.
Mécanisme D'action
The mechanism of action of 3-((4-chlorophenyl)amino)-6-(4-methoxybenzyl)-1,2,4-triazin-5(4H)-one is not fully understood, but it is believed to involve the inhibition of DNA synthesis and cell division. This compound has been shown to bind to the DNA of cancer cells and disrupt the replication process, leading to cell death. Additionally, this compound has been found to inhibit the activity of certain enzymes involved in cell division, further contributing to its anti-tumor activity.
Biochemical and Physiological Effects:
This compound has been found to have a number of biochemical and physiological effects, including the induction of oxidative stress, the modulation of immune function, and the inhibition of angiogenesis. This compound has been shown to increase the production of reactive oxygen species, leading to oxidative damage and apoptosis in cancer cells. Additionally, this compound has been found to modulate the activity of immune cells, leading to an enhanced anti-tumor immune response. Finally, this compound has been shown to inhibit the formation of new blood vessels, which is necessary for tumor growth.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 3-((4-chlorophenyl)amino)-6-(4-methoxybenzyl)-1,2,4-triazin-5(4H)-one is its potent anti-tumor activity against a wide range of cancer cell lines. Additionally, this compound has been found to have a low toxicity profile, making it a promising candidate for further development as an anti-cancer agent. However, one limitation of this compound is its poor solubility in water, which can make it difficult to administer in vivo. Additionally, further studies are needed to fully elucidate the mechanism of action of this compound and to optimize its pharmacological properties.
Orientations Futures
There are several future directions for the study of 3-((4-chlorophenyl)amino)-6-(4-methoxybenzyl)-1,2,4-triazin-5(4H)-one. One area of interest is the development of this compound as a potential anti-cancer agent. Further studies are needed to optimize the pharmacological properties of this compound, including its solubility and bioavailability. Additionally, further studies are needed to fully elucidate the mechanism of action of this compound and to identify potential drug targets. Another area of interest is the potential applications of this compound in agriculture, particularly as a herbicide. This compound has been found to exhibit potent herbicidal activity against several weed species, and further studies are needed to evaluate its potential as a commercial herbicide. Finally, this compound has been found to have potential applications in the field of material science, particularly in the development of new materials with unique properties. Further studies are needed to explore the potential applications of this compound in this field.
Méthodes De Synthèse
The synthesis of 3-((4-chlorophenyl)amino)-6-(4-methoxybenzyl)-1,2,4-triazin-5(4H)-one involves the reaction of 4-chloroaniline with 4-methoxybenzyl bromide in the presence of potassium carbonate and copper powder. The resulting intermediate is then treated with cyanuric chloride and triethylamine to obtain this compound. This method has been optimized to yield a high purity product with a good yield.
Applications De Recherche Scientifique
3-((4-chlorophenyl)amino)-6-(4-methoxybenzyl)-1,2,4-triazin-5(4H)-one has been extensively studied for its potential applications in the field of medicine, particularly in the treatment of cancer. It has been shown to exhibit potent anti-tumor activity against a wide range of cancer cell lines, including breast, lung, colon, and liver cancer. This compound has been found to induce apoptosis, inhibit cell proliferation, and suppress tumor growth in animal models.
Propriétés
IUPAC Name |
3-(4-chloroanilino)-6-[(4-methoxyphenyl)methyl]-4H-1,2,4-triazin-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN4O2/c1-24-14-8-2-11(3-9-14)10-15-16(23)20-17(22-21-15)19-13-6-4-12(18)5-7-13/h2-9H,10H2,1H3,(H2,19,20,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTESBNOPOFGRAQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC2=NN=C(NC2=O)NC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401332036 | |
| Record name | 3-(4-chloroanilino)-6-[(4-methoxyphenyl)methyl]-4H-1,2,4-triazin-5-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401332036 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
0.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24824202 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
501352-49-4 | |
| Record name | 3-(4-chloroanilino)-6-[(4-methoxyphenyl)methyl]-4H-1,2,4-triazin-5-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401332036 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



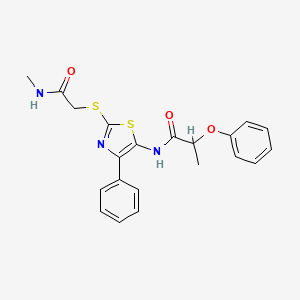
![(3Z)-3-{[(2-chlorophenyl)amino]methylene}-1-(3-fluorobenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2623625.png)
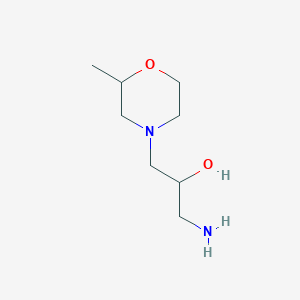
![N-(benzo[d][1,3]dioxol-5-yl)-3-(2-(2-fluorophenoxy)acetamido)benzofuran-2-carboxamide](/img/structure/B2623627.png)
![N-[(4-chlorophenyl)methyl]-2-methoxynaphthalene-1-sulfinamide](/img/structure/B2623630.png)

![Methyl (1S,5R,6R,7S)-7-chlorosulfonylbicyclo[3.2.0]heptane-6-carboxylate](/img/structure/B2623632.png)
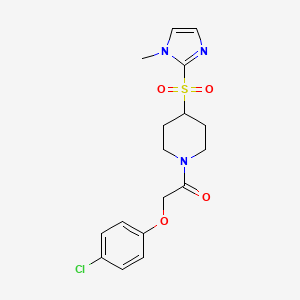
![Ethyl 3-(4,7-dimethyl-1,3-dioxo-6-phenylpurino[7,8-a]imidazol-2-yl)propanoate](/img/structure/B2623634.png)
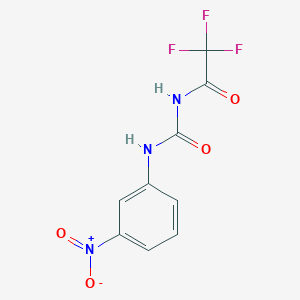
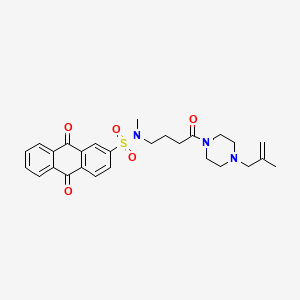
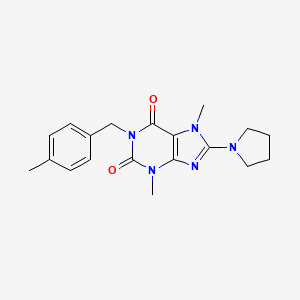
![Ethyl 2-{[(4-cyanophenyl)carbamoyl]amino}acetate](/img/structure/B2623640.png)
![N'-methyl-N'-[2-(methylsulfanyl)-4-quinazolinyl]-2-thiophenecarbohydrazide](/img/structure/B2623642.png)